molecular formula C21H15FN2OS2 B2615192 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole CAS No. 478033-58-8

2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole

Cat. No.: B2615192
CAS No.: 478033-58-8
M. Wt: 394.48
InChI Key: GVPYSZIDXTUNJI-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a 4,5-dihydronaphtho[1,2-b]thiophene core fused to a 1,3,4-oxadiazole ring, with a 4-fluorobenzylsulfanyl substituent at the 5-position of the oxadiazole. The 4-fluorobenzyl group introduces both lipophilicity and metabolic stability, as fluorine atoms are known to modulate bioavailability and binding interactions in drug design .

Properties

IUPAC Name

2-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2OS2/c22-16-9-5-13(6-10-16)12-26-21-24-23-20(25-21)18-11-15-8-7-14-3-1-2-4-17(14)19(15)27-18/h1-6,9-11H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPYSZIDXTUNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2)C4=NN=C(O4)SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthothiophene core, followed by the introduction of the oxadiazole ring and the fluorobenzyl group. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Cyclization of Acylhydrazides

A common approach uses acylhydrazides reacting with carbon disulfide under alkaline conditions, followed by acidification. This method is well-documented for 1,3,4-oxadiazole derivatives . For example:

  • Reagents : Carboxylic acid hydrazides, carbon disulfide, NaOH.

  • Conditions : Heating in alcoholic solution.

  • Product : 5-substituted-1,3,4-oxadiazole-2-thiols, which can undergo further alkylation or condensation .

Phosphorus Oxychloride-Mediated Cyclodehydration

This method employs phosphorus oxychloride as a cyclodehydrating agent to form the oxadiazole ring:

  • Reagents : Aryl hydrazides, β-keto acids, phosphorus oxychloride.

  • Conditions : Reflux in methanol, followed by neutralization with NaHCO₃ .

  • Yield : Typically high, with purification via crystallization .

Thioketone/Isothiocyanate Pathways

Alternative routes involve thioketones or isothiocyanates reacting with hydrazine derivatives:

  • Reagents : Hydrazine derivatives, thioketones/isothiocyanates.

  • Conditions : Solvents like dichloromethane or methanol, catalyzed by HATU.

Method Key Reagents Conditions Key Reference
Cyclization of acylhydrazidesCarboxylic acid hydrazides, carbon disulfideAlkaline alcoholic solution, acidification
Phosphorus oxychloride-mediatedAryl hydrazides, β-keto acids, POCl₃Reflux in methanol, neutralization
Thioketone/isothiocyanateHydrazine derivatives, thioketonesSolvent (DCM/methanol), HATU catalyst

Chemical Reactivity

The compound’s reactivity stems from its heterocyclic core and functional groups:

Oxadiazole Ring Reactions

The 1,3,4-oxadiazole ring undergoes:

  • Nucleophilic substitution : At the sulfur atom (position 2) via S-alkylation or thioether formation .

  • Electrophilic substitution : At carbon positions, influenced by directing groups.

  • Cyclization : Involving thiol-thione tautomerism for structural stabilization .

Sulfanyl Group Reactions

The (4-fluorobenzyl)sulfanyl moiety participates in:

  • Alkylation : Replacing the –SH proton with alkyl/aryl groups .

  • Oxidation : Converting –SH to –S–S– bonds or sulfoxides under oxidizing conditions.

Side Reactions

  • Tautomerism : Thiol-thione equilibria may affect reactivity .

  • Hydrolysis : Oxadiazole rings are generally stable but may hydrolyze under extreme conditions.

Cyclization via Acylhydrazides

The reaction proceeds through:

  • Hydrazide formation : Acylhydrazide reacts with carbon disulfide to form a thiocarbamate intermediate.

  • Cyclization : Base-induced elimination of water to form the oxadiazole ring .

S-Alkylation

The thiol group undergoes nucleophilic substitution with alkyl halides:

  • Mechanism : Deprotonation of –SH, followed by attack on the electrophilic alkyl halide .

  • Example : Reaction with chloromethylpyrimidine derivatives to yield bis-heterocycles .

Aza-Wittig Reaction

Involves iminophosphorane intermediates for oxadiazole formation:

  • Reagents : Benzoic acid derivatives, (N-isocyanimino)triphenylphosphorane.

  • Mechanism : Formation of iminophosphorane, followed by intramolecular cyclization .

Analytical Techniques

Characterization involves:

  • TLC/HPLC : Monitoring reaction progress and purity .

  • Spectroscopy :

    • IR : Identifies functional groups (–SH, C=N).

    • NMR : Confirms structural integrity.

    • MS : Validates molecular weight .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Oxadiazoles, including this compound, have demonstrated significant antimicrobial properties. Research indicates that derivatives of 1,3,4-oxadiazole exhibit potent activity against a range of bacteria and fungi. For instance, studies have shown that certain oxadiazole derivatives can rival first-line antibiotics in efficacy against common pathogens .
  • Antioxidant Properties :
    • The presence of the naphtho[1,2-b]thiophene moiety enhances the antioxidant capacity of the oxadiazole derivatives. This has implications for developing compounds that can mitigate oxidative stress-related diseases .
  • Anticancer Potential :
    • Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For example, specific compounds within this class have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival .
  • Anti-inflammatory Effects :
    • Some oxadiazole derivatives exhibit anti-inflammatory activities, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The structural modifications in these compounds play a crucial role in their efficacy against inflammation .

Agricultural Applications

  • Pesticidal Activity :
    • Compounds similar to 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole have been explored for their potential as agrochemicals. Their ability to act against plant pathogens suggests they could be developed into effective pesticides or fungicides .

Material Science Applications

  • Dye and Photovoltaic Materials :
    • The unique electronic properties of oxadiazoles make them suitable candidates for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Their ability to absorb light and convert it into energy can be harnessed in developing efficient solar energy devices .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of 1,3,4-oxadiazole derivatives found that those containing the naphtho[1,2-b]thiophene structure exhibited superior antibacterial activity compared to traditional antibiotics. The mechanism was linked to their ability to disrupt bacterial cell membranes.

Case Study 2: Anticancer Activity

In vitro assays using human cancer cell lines demonstrated that specific derivatives of this compound induced significant cytotoxic effects and apoptosis. Further molecular docking studies revealed potential interactions with key proteins involved in cell cycle regulation.

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in the substituents at the 5-position of the oxadiazole ring. Below is a detailed comparison based on available

Structural and Molecular Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Purity Key Features
Target Compound 4-fluorobenzyl C₃₂H₂₂FN₂OS₂* 415.5* N/A Fluorine enhances metabolic stability; benzyl group increases lipophilicity
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(3-trifluoromethylbenzyl)sulfanyl]-1,3,4-oxadiazole 3-(trifluoromethyl)benzyl C₂₂H₁₅F₃N₂OS₂ 444.5 >90% Higher MW due to CF₃; strong electron-withdrawing effects
5-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole-2-thiol -SH C₁₄H₁₀N₂OS₂ 286.37 N/A Thiol group increases reactivity; lower MW improves solubility
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(methylsulfanyl)-1,3,4-oxadiazole methyl C₁₅H₁₃N₂OS₂ ~301.3* N/A Simplest analog; likely lower synthetic complexity

Pharmacokinetic Considerations

  • The target compound’s 4-fluorobenzyl group balances lipophilicity (logP ~3.5 estimated) and metabolic resistance, whereas the trifluoromethyl analog’s -CF₃ group may prolong half-life but reduce solubility .
  • The methyl analog’s lower molecular weight (~301 g/mol) suggests improved membrane permeability but shorter duration of action due to rapid metabolism .

Biological Activity

The compound 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole is a member of the oxadiazole family known for its diverse biological activities. This article delves into its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various research findings and case studies.

  • Molecular Formula : C22H18N2OS2
  • Molecular Weight : 390.52 g/mol
  • CAS Number : 478033-59-9

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A comprehensive review highlighted that various 1,3,4-oxadiazole derivatives demonstrated broad-spectrum antimicrobial activity against both bacteria and fungi. For instance:

CompoundActivityReference
1,3,4-Oxadiazole Derivative A1LC50 = 2.4 μg/mL against Bursaphelenchus xylophilus
2-(4-Fluorobenzyl)-5-(4-methylphenyl)-1,3,4-oxadiazoleEffective against multiple bacterial strains

The compound's mechanism of action likely involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anti-inflammatory Activity

Several studies have reported that oxadiazoles possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. For example:

  • Case Study : A study on substituted oxadiazoles showed a significant reduction in inflammation markers in animal models when treated with these compounds .

Anticancer Potential

Oxadiazole derivatives have been investigated for their anticancer activities. They have shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism : Induction of apoptosis in cancer cells and inhibition of tumor growth.
CompoundCancer TypeIC50 (μM)Reference
Oxadiazole Derivative BBreast Cancer5.0 μM
Oxadiazole Derivative CLung Cancer3.5 μM

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Research Findings

  • Nematocidal Activity : A recent study showed that certain oxadiazole derivatives exhibited remarkable nematocidal activity against Bursaphelenchus xylophilus, with an LC50 significantly lower than standard treatments like avermectin .
  • Antitubercular Activity : Compounds within the oxadiazole class have been identified as effective against tuberculosis, with some derivatives demonstrating low EC values and favorable pharmacokinetic profiles .

Q & A

Q. What synthetic methodologies are employed for synthesizing this compound and its derivatives?

Answer: Synthesis typically involves cyclocondensation of functionalized precursors under reflux conditions. For example:

  • Thiadiazole-oxadiazole hybrids are synthesized via refluxing intermediates in phosphorous oxychloride (POCl₃) for cyclization, followed by alkaline hydrolysis (NaOH) to isolate products .
  • Optimized conditions include reaction temperatures of 80–100°C and purification via recrystallization (ethanol/water) to ensure purity ≥95% .
  • Structural confirmation is achieved using FT-IR, NMR, and HPLC to verify bond formation (e.g., C-S in thioether linkages) .

Q. Table 1: Representative Synthetic Protocols

PrecursorReagents/ConditionsKey StepYieldReference
4-Chlorobenzoic acidPOCl₃, reflux, 1 hCyclocondensation75%
ThiosemicarbazideNaOH (8%), reflux, 5 hHydrolysis82%

Q. How is the molecular structure confirmed experimentally?

Answer:

  • Spectroscopic techniques : FT-IR identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹), while ¹H/¹³C NMR confirms substituent integration (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm) .
  • Chromatography : HPLC (C18 column, acetonitrile/water eluent) confirms purity >98% .
  • Single-crystal XRD : SHELX software refines crystallographic data (R-factor < 0.05) for bond-length validation .

Q. Which computational methods predict electronic properties and reactivity?

Answer:

  • Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) with exact exchange terms calculate HOMO-LUMO gaps and electrostatic potentials. Becke’s functional achieves ±2.4 kcal/mol accuracy in thermochemical properties .
  • Correlation-energy models : The Colle-Salvetti formula adapted for DFT provides <3% error in correlation energies .
  • Validation : Compare computed vibrational frequencies (e.g., S=O stretches) with experimental IR data to resolve discrepancies .

Q. Table 2: DFT Functional Performance

FunctionalApplicationError MarginReference
B3LYPThermochemistry±2.4 kcal/mol
Colle-SalvettiCorrelation energy~3%

Advanced Research Questions

Q. How can contradictions between spectroscopic and computational data be resolved?

Answer:

  • Case study : For 5-(4-chlorophenyl)-1,3,4-thiadiazole, discrepancies in C-Cl bond lengths (DFT vs. XRD) were resolved by refining basis sets (6-311++G**) and accounting for solvent effects .
  • Methodology :
    • Re-optimize geometry using polarizable continuum models (PCM).
    • Validate with Raman spectroscopy for vibrational mode consistency .

Q. What strategies optimize synthetic yield and purity for scale-up?

Answer:

  • Catalyst screening : Sodium hydroxide (8%) in hydrolysis steps increases yields by 15–20% compared to weaker bases .
  • Solvent selection : Ethanol/water mixtures (1:2 v/v) improve recrystallization efficiency, reducing impurities to <2% .
  • Reaction monitoring : TLC (silica gel, hexane/ethyl acetate) tracks intermediate formation to prevent side reactions .

Q. How does the 4-fluorobenzyl substituent influence bioactivity?

Answer:

  • Molecular docking : The fluorobenzyl group enhances hydrophobic interactions with enzyme active sites (e.g., COX-2), as shown in derivatives with IC₅₀ values <10 µM .
  • Electronic effects : Fluorine’s electronegativity increases compound polarity, improving solubility and membrane permeability in in vitro assays .

Q. Table 3: Docking Scores for Analogues

CompoundTarget ProteinBinding Affinity (kcal/mol)Reference
Fluorobenzyl-oxadiazoleCOX-2-9.2
Chlorobenzyl-oxadiazoleCOX-2-8.5

Q. What challenges arise in crystallographic studies of such heterocycles?

Answer:

  • Crystal growth : Low solubility in polar solvents necessitates vapor diffusion (e.g., chloroform/pentane) .
  • Disorder : Flexible thioether linkages require high-resolution data (≤0.8 Å) and SHELXL refinement to model occupancy .
  • Twinned crystals : Use PLATON to detect twinning and apply HKLF5 merges during data processing .

Q. How do electronic substituent effects modulate physicochemical properties?

Answer:

  • Hammett constants (σ) : Electron-withdrawing groups (e.g., -F) reduce pKa of thiol groups by 0.5–1.0 units, enhancing acidity .
  • DFT analysis : Fluorine substituents decrease HOMO-LUMO gaps by 0.3–0.5 eV, increasing reactivity in nucleophilic substitutions .

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